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Compound of Interest

Compound Name: E 696

Cat. No.: B1204868

LCZ696 is a first-in-class angiotensin receptor-neprilysin inhibitor (ARNI) that is a combination
of two active pharmaceutical ingredients: Sacubitril and Valsartan.[1][2] The synthesis of
LCZ696, therefore, involves the separate synthesis of these two components, followed by their
co-crystallization.

Sacubitril Synthesis

Sacubitril is a neprilysin inhibitor. Several synthetic routes have been developed, often focusing
on the stereoselective synthesis of its two chiral centers.

Route 1: Synthesis from (S)-epichlorohydrin

This industrial-scale synthesis utilizes (S)-epichlorohydrin as a chiral starting material.
Experimental Protocol:

o Synthesis of Chloropropanol (43): The cuprate of biaryl bromide (41) is added to (S)-
epichlorohydrin (42), followed by treatment with HCI to yield chloropropanol (43).[3]

o Synthesis of N-Boc aminoalcohol (45): A Mitsunobu reaction with succinimide (44) is
performed, followed by hydrolysis with HCI and NaOH. The resulting aminoalcohol is then
protected with a Boc group to give N-Boc aminoalcohol (45).[3]

o Synthesis of Acid (47): The alcohol (45) is oxidized to an aldehyde using TEMPO/NaOCI. A
subsequent Wittig reaction with ylide (46) and hydrolysis with LIOH vyields the a,3-
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unsaturated acid (47).[3]

o Stereoselective Hydrogenation: The trisubstituted olefin (47) is hydrogenated using a chiral
Mandyphos ligand (48) and a ruthenium catalyst to produce the desired diastereomer (49).

[3]

e Final Steps to Sacubitril (V): The acid is activated to an acid halide with thionyl chloride,
which also removes the Boc group. The resulting amine is then reacted with succinic
anhydride to yield Sacubitril.[3]

Route 2: Chemoenzymatic Cascade Synthesis

A more recent, greener approach involves a one-pot chemoenzymatic cascade to construct the
two chiral centers.[4]

Experimental Protocol:

e One-Pot Cascade: An ene-reductase (GoER) from Gluconobacter oxydans and an
enzymatic transamination are combined in a one-pot reaction.[4]

e Reaction Conditions: The reaction can be carried out using whole cells co-expressing both
enzymes, a mixture of whole cells each expressing a single enzyme, or purified enzymes.[4]

 Intermediate Formation: The cascade reaction proceeds without the need for isolation of
intermediates, leading to the formation of a key precursor to Sacubitril.[4]

Performance Comparison of Sacubitril Synthesis Routes
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Metric

Route 1: From (S)-
epichlorohydrin

Route 2: Chemoenzymatic
Cascade

Overall Yield

75% over 4 steps to
intermediate 47[3]

Up to 87% yield for the key

intermediate[4]

Number of Steps

Multiple steps with

intermediate purifications

One-pot reaction to the key

precursor[4]

Key Reagents

Cuprates, TEMPO, Ruthenium
catalyst[3]

Enzymes (Ene-reductase,

Transaminase)[4]

Stereoselectivity

High (99:1 dr)[3]

Excellent (99% de)[4]

Environmental Impact

Use of heavy metals and

organic solvents

Greener, biocatalytic

approach[4]

Valsartan Synthesis

Valsartan is an angiotensin Il receptor blocker. Its synthesis has evolved to avoid the use of
hazardous organotin compounds.

Route 1: Original Synthesis with Organotin Reagents

The original synthesis of Valsartan involved the use of tributyltin azide for the formation of the
tetrazole ring.

Experimental Protocol:
 Intermediate Formation: An appropriate biphenyl nitrile intermediate is synthesized.

o Tetrazole Formation: The nitrile is treated with tributyltin azide in refluxing xylene to form the
tetrazole ring, yielding Valsartan.

Route 2: Improved Tin-Free Synthesis

To avoid the toxicity of organotin compounds, newer methods have been developed.

Experimental Protocol:
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» Intermediate Preparation: A key intermediate is prepared by reacting a compound of Formula
(Ila) with a compound of Formula (IIb) in a heterogeneous solvent system.[5]

o Acylation: The intermediate is acylated with valeroyl chloride.[5]

o Debenzylation and Crystallization: The benzyl group is removed using palladium on carbon,
followed by crystallization to yield pure Valsartan.[5]

Perfarmance (‘,nmpariqnn of \/alsartan Synthpqiq Raltes

Metri Route 1: With Organotin Route 2: Tin-Free
etric
Reagents Synthesis
Key Reagents Tributyltin azide Palladium on carbon[5]
- Risk of organotin High enantiomeric purity (at
uri
Y contamination[5] least 99.8%)[5]
o Use of highly toxic organotin Avoids toxic organotin
Safety/Toxicity
compounds reagents
Environmental Impact Generation of toxic tin waste More environmentally friendly

Mechanism of Action of LCZ696

LCZ696 has a dual mechanism of action.[1][2] Sacubitril is a prodrug that is converted to its
active metabolite, LBQ657, which inhibits neprilysin, an enzyme that degrades natriuretic
peptides. This leads to increased levels of natriuretic peptides, which promote vasodilation and
natriuresis.[2][6] Valsartan is an angiotensin Il receptor blocker that inhibits the renin-
angiotensin-aldosterone system (RAAS), leading to vasodilation and reduced aldosterone
secretion.[6]

KI-696: A Potent KEAP1-NRF2 Inhibitor

KI-696 is a high-affinity probe that disrupts the interaction between KEAP1 and NRF2.[7][8]
While detailed comparative synthesis routes are not as readily available as for a commercial
drug like LCZ696, the focus of research on KI-696 has been on its potent biological activity.

Mechanism of Action of KI-696
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Under normal conditions, KEAP1 targets the transcription factor NRF2 for ubiquitination and
subsequent degradation by the proteasome.[9] In the presence of oxidative or electrophilic
stress, or an inhibitor like KI-696, this interaction is disrupted. This allows NRF2 to translocate
to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the
transcription of a battery of cytoprotective genes.[9]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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